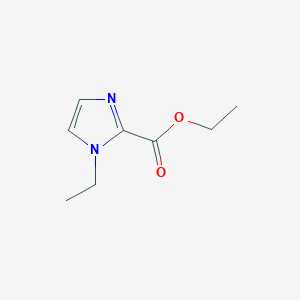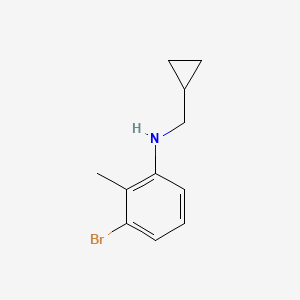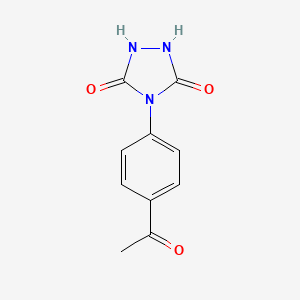
p-Acetyl-4-phenylurazole
概要
説明
p-Acetyl-4-phenylurazole is an organic compound that belongs to the class of urazoles. Urazoles are known for their unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an acetyl group attached to the para position of a phenyl ring, which is further connected to a urazole moiety. The structure of this compound makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetyl-4-phenylurazole typically involves the following steps:
Hydrazine Hydrate Reaction: Hydrazine hydrate reacts with diethyl carbonate to produce hydrazine carboxylic acid ethyl ester.
Phenyl Isocyanate Addition: The hydrazine carboxylic acid ethyl ester is then reacted with phenyl isocyanate in the presence of a solvent like benzene to form 4-phenyl-1-ethoxycarbonyl semicarbazide.
Acetylation: The semicarbazide undergoes acetylation with acetyl chloride in N,N-dimethylacetamide solution to yield this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Acetylation: The compound can be acetylated using acetyl chloride in N,N-dimethylacetamide solution.
Polymerization: It can polymerize in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer.
Common Reagents and Conditions:
Oxidation: Nitrogen dioxide (NO2) and dinitrogen tetroxide (N2O4).
Acetylation: Acetyl chloride in N,N-dimethylacetamide.
Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.
Major Products:
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.
Acetylation: this compound.
Polymerization: Insoluble polymer.
科学的研究の応用
p-Acetyl-4-phenylurazole has several applications in scientific research:
作用機序
The mechanism of action of p-Acetyl-4-phenylurazole involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s acetyl group plays a crucial role in its binding affinity and specificity .
類似化合物との比較
4-Phenylurazole: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Phenyl-1,2,4-triazoline-3,5-dione: A derivative formed through oxidation, known for its high reactivity as a dienophile in Diels-Alder reactions.
Uniqueness: p-Acetyl-4-phenylurazole is unique due to its acetyl group, which enhances its reactivity and makes it suitable for specific applications such as enzyme inhibition and protein labeling. Its ability to undergo various chemical reactions, including oxidation and polymerization, further distinguishes it from similar compounds .
特性
IUPAC Name |
4-(4-acetylphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)7-2-4-8(5-3-7)13-9(15)11-12-10(13)16/h2-5H,1H3,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDPJIGWTPEUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
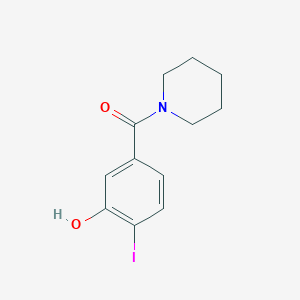
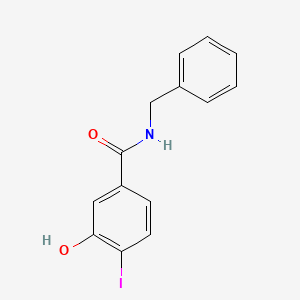

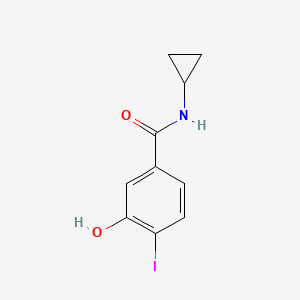
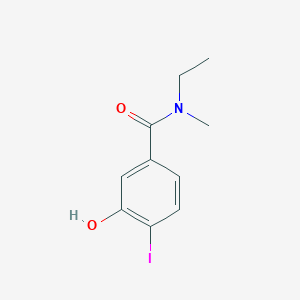
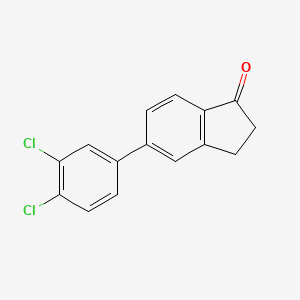
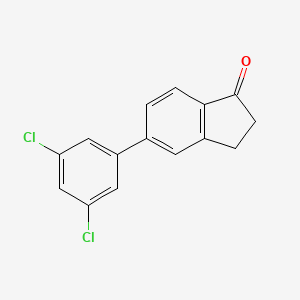


![Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8015899.png)
![6-[2-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8015905.png)
